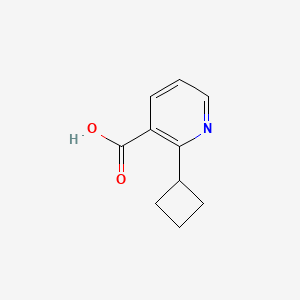![molecular formula C18H17N3O2S B2519354 2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922836-87-1](/img/structure/B2519354.png)
2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide and related compounds involves multi-step reactions that typically start with the conversion of organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to yield 1,3,4-oxadiazole derivatives. For instance, the synthesis of a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved converting phenyl acetic acid into its ester, then to hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the oxadiazole core . Similarly, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone as a starting compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The X-ray structural analysis of these compounds, such as the study of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, provides insights into the intermolecular interactions and energy frameworks based on different molecular conformations . Theoretical studies, including density functional theory (DFT) calculations, are often employed to understand the prototropy process and rearrangement reactions that these molecules undergo .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives includes their ability to undergo various organic transformations. For example, the Fries rearrangement, a reaction that involves the migration of an acyl group within a molecule, was successfully applied to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under microwave-assisted, catalyst- and solvent-free conditions . Additionally, the diazeniumdiolation of benzyl cyanide led to the formation of 3-oxo-4-amino-1,2,3-oxadiazole derivatives, demonstrating the compounds' stability in acidic and basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit a range of biological activities, which is often the focus of their characterization. For instance, the synthesized N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were screened against various enzymes, including butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), showing activity against acetylcholinesterase . The biological evaluation of these compounds is crucial for their potential applications in medicinal chemistry, as they may bind to nucleotide protein targets .
Wissenschaftliche Forschungsanwendungen
Structural and Biological Studies
- Crystal Structure and Biological Activities: A related compound, focusing on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, was synthesized and characterized. These compounds, including variations like 2-phenyl-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, were studied for their crystal structure using X-ray diffraction. Additionally, their biological activities were evaluated, showing good antibacterial activity against Staphylococcus aureus and potent antioxidant activity for certain derivatives (Karanth et al., 2019).
Anticancer Evaluations
- Anticancer Activity of Oxadiazole Derivatives: Another study involved the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against several cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Polymer Applications
- Aromatic Polyamides for Thin Films: Research into aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units and 5-(4-acetoxybenzamido) groups in the side chain was conducted. These polymers, due to their good thermal stability and solubility in specific solvents, can be cast into thin films. One of the polymers demonstrated blue fluorescence, indicating potential for specialized applications (Sava et al., 2003).
Corrosion Inhibition
- Corrosion Inhibition Properties: A study explored the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulphuric acid, revealing significant inhibition performance. This indicates their potential application in protecting metals against corrosion (Ammal et al., 2018).
Removal of Heavy Metals
- Polyimides for Metal Ion Removal: Novel thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties were synthesized for the removal of Co(II) and Ni(II) ions from aqueous solutions, showing high adsorption capacity. This research suggests their utility in environmental cleanup efforts (Mansoori & Ghanbari, 2015).
Wirkmechanismus
Target of Action
A similar compound, a pantothenate kinase inhibitor, has been found to target pantothenate kinase (pank), with ic50s = 70, 92, and 25 nm for pank1β, pank2, and pank3, respectively . Pantothenate kinase is a key enzyme in the Coenzyme A (CoA) biosynthetic pathway.
Mode of Action
The related pantothenate kinase inhibitor inhibits coa biosynthesis in c3a cells . This suggests that the compound could interact with its target enzyme to inhibit its activity, thereby affecting the biosynthesis of CoA.
Biochemical Pathways
The compound likely affects the CoA biosynthetic pathway due to its potential inhibition of pantothenate kinase . CoA is a vital cofactor in numerous biochemical reactions, including the citric acid cycle and fatty acid synthesis and oxidation. Therefore, inhibition of CoA biosynthesis could have significant downstream effects on these metabolic pathways.
Result of Action
Given its potential role as a pantothenate kinase inhibitor, it could lead to reduced levels of coa in the cell . This could affect numerous metabolic processes, potentially leading to altered cellular metabolism.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-9-13(12(2)10-11)16(22)19-18-21-20-17(23-18)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNSGYVDYSLJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

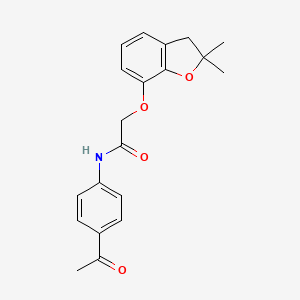
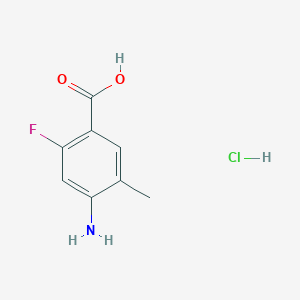
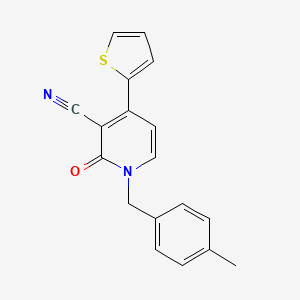
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)
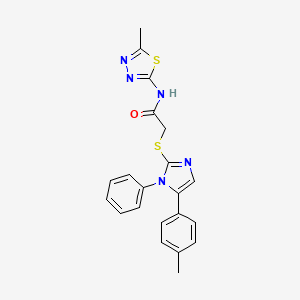
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519281.png)
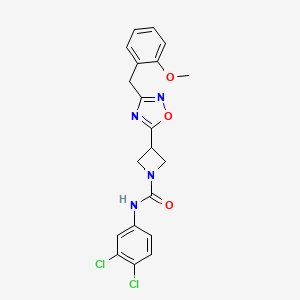

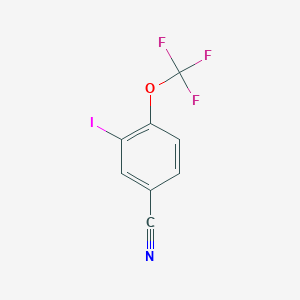
![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B2519286.png)
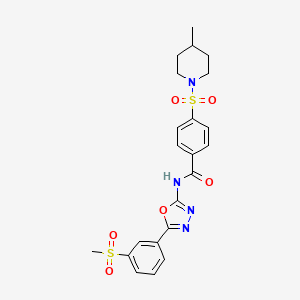
![N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2519290.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbonitrile](/img/structure/B2519291.png)
